
9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is a synthetic organic compound that belongs to the class of oxonins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with readily available starting materials such as 7-methyl-4,5,8,9-tetrahydrooxonin.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under inert atmospheres, with specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A precursor in the synthesis of the target compound.
9-Ethenyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A structurally similar compound with slight variations in functional groups.
Uniqueness
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is unique due to its specific ethenyl and methyl substitutions, which confer distinct chemical and physical properties
Properties
CAS No. |
195148-87-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-ethenyl-4-methyl-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C11H16O2/c1-3-10-8-9(2)6-4-5-7-11(12)13-10/h3,6,10H,1,4-5,7-8H2,2H3 |
InChI Key |
LQWNDFVMRAJPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC(=O)OC(C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


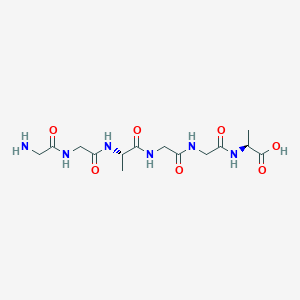
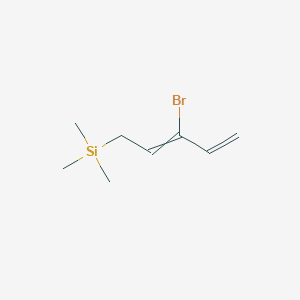
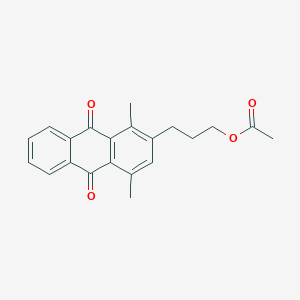

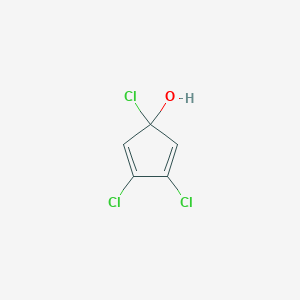
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
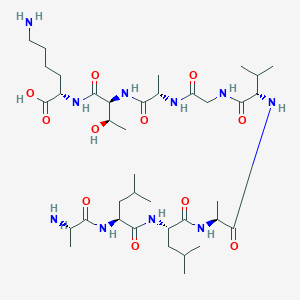
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
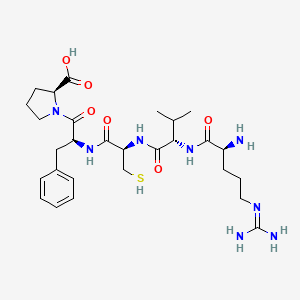
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
